molecular formula C18H17Cl2FN2O2 B6475707 3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640961-97-1

3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6475707
CAS No.: 2640961-97-1
M. Wt: 383.2 g/mol
InChI Key: ZKCRPUBOEKURTJ-UHFFFAOYSA-N
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Description

“3-chloro-4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 4th position with a methoxy group that is further connected to a piperidine ring via a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The benzoyl group attached to the piperidine ring introduces a degree of rigidity to the molecule, while the methoxy group on the pyridine ring may allow for some rotational flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The chlorine atoms could also be reactive sites, possibly undergoing nucleophilic substitution reactions .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O2/c19-15-9-13(21)1-2-14(15)18(24)23-7-4-12(5-8-23)11-25-17-3-6-22-10-16(17)20/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCRPUBOEKURTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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